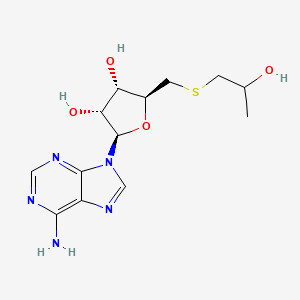

5'-S-(2-Hydroxypropyl)-5'-thio-adenosine

Description

5'-S-(2-Hydroxypropyl)-5'-thio-adenosine is a synthetic adenosine analog characterized by the substitution of the 5'-oxygen atom in ribose with a sulfur atom, forming a thioether linkage to a 2-hydroxypropyl group. This modification alters its physicochemical properties and biological interactions compared to endogenous adenosine.

Properties

Molecular Formula |

C13H19N5O4S |

|---|---|

Molecular Weight |

341.39 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-hydroxypropylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O4S/c1-6(19)2-23-3-7-9(20)10(21)13(22-7)18-5-17-8-11(14)15-4-16-12(8)18/h4-7,9-10,13,19-21H,2-3H2,1H3,(H2,14,15,16)/t6?,7-,9-,10-,13-/m1/s1 |

InChI Key |

BXZBRKQCHMTSGU-ZRURSIFKSA-N |

Isomeric SMILES |

CC(CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Canonical SMILES |

CC(CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-S-(2-Hydroxypropyl)-5’-thio-adenosine typically involves the reaction of adenosine with 2-hydroxypropyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 5’-S-(2-Hydroxypropyl)-5’-thio-adenosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for quality control and assurance.

Chemical Reactions Analysis

Types of Reactions

5’-S-(2-Hydroxypropyl)-5’-thio-adenosine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the hydroxypropyl group or the thioether linkage.

Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones are the major products formed during oxidation.

Reduction: Reduced forms of the hydroxypropyl group or thioether linkage.

Substitution: Products with different functional groups replacing the hydroxypropyl group.

Scientific Research Applications

5’-S-(2-Hydroxypropyl)-5’-thio-adenosine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5’-S-(2-Hydroxypropyl)-5’-thio-adenosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The hydroxypropyl group and thioether linkage play crucial roles in determining the compound’s binding affinity and specificity. Research is ongoing to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of 5'-thioadenosine analogs is highly dependent on the substituent at the 5'-sulfur position. Key comparisons include:

5'-S-Methyl-5'-thioadenosine (MTA)

- Structure : Methyl group at 5'-S.

- Properties: Lipophilic due to the non-polar methyl group, leading to moderate solubility in aqueous solutions.

- Role: A natural byproduct of polyamine metabolism; inhibits S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in spermidine/spermine biosynthesis .

- Data : Molecular weight 297.3 g/mol; IC₅₀ for AdoMetDC inhibition in the micromolar range .

5'-S-(3-Aminopropyl)-5'-thio-adenosine

- Structure: 3-Aminopropyl group at 5'-S.

- Properties : Enhanced water solubility due to the primary amine, which also facilitates protonation at physiological pH.

- Role: Intermediate in decarboxylated S-adenosylmethionine (dcAdoMet) synthesis; critical for polyamine biosynthesis .

- Data: Molecular weight 340.41 g/mol (as sulfate salt); exhibits substrate activity for methylthioadenosine phosphorylase (MTAP) .

5'-S-(3-Aminophenyl)-5'-thioadenosine

- Structure: Aromatic 3-aminophenyl group at 5'-S.

- Properties: Moderate solubility influenced by the aromatic ring; NMR data (δ 8.36 ppm for adenosine protons) confirms structural integrity .

5'-S-(2-Hydroxypropyl)-5'-thio-adenosine

- Structure : 2-Hydroxypropyl group at 5'-S.

- Steric effects from the branched chain may reduce membrane permeability.

- Role : Hypothesized to inhibit AdoMetDC or MTAP, similar to MTA, but with altered binding kinetics due to the hydroxyl group .

Solubility and Pharmacokinetics

| Compound | logP (Predicted) | Aqueous Solubility | Membrane Permeability |

|---|---|---|---|

| 5'-S-Methyl-5'-thioadenosine | 0.8 | Moderate | High |

| 5'-S-(3-Aminopropyl) | -1.2 | High | Low |

| 5'-S-(2-Hydroxypropyl) | -0.5 | High | Moderate |

- The hydroxypropyl derivative balances solubility and permeability better than polar aminopropyl analogs, making it a candidate for oral administration .

Biological Activity

5'-S-(2-Hydroxypropyl)-5'-thio-adenosine (HPA) is a modified nucleoside that has garnered attention due to its potential biological activities. This compound is structurally related to adenosine and exhibits various pharmacological properties, including effects on cellular signaling pathways, antimicrobial activity, and potential therapeutic applications in cancer treatment.

Chemical Structure and Properties

HPA is characterized by the presence of a hydroxypropyl group and a thioether linkage at the 5' position of the adenosine molecule. This modification enhances its stability and biological activity compared to natural adenosine.

Antimicrobial Activity

Research has indicated that HPA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to other nucleoside analogs.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Antitumor Activity

HPA has shown promising results in preclinical studies regarding its cytotoxic effects on cancer cells. It has been evaluated against several cancer cell lines, including breast, lung, and pancreatic cancers. The compound's cytotoxicity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| Panc-1 (Pancreatic Cancer) | 8 |

The biological activity of HPA can be attributed to its interaction with various cellular targets. It acts as an agonist for adenosine receptors, which play crucial roles in regulating immune responses, inflammation, and cellular proliferation. Additionally, HPA may inhibit key enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of HPA against resistant bacterial strains. The results indicated that HPA significantly reduced bacterial load in infected tissue models, suggesting its potential use as an alternative antimicrobial agent in clinical settings.

Study 2: Antitumor Effects

In a study conducted on pancreatic cancer models, HPA demonstrated a marked reduction in tumor growth compared to control groups. The compound was administered intraperitoneally, resulting in a significant increase in survival rates among treated mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.